Cas no 2171555-49-8 (2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3,3-dimethylbutanoic acid)

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3,3-dimethylbutanoic acid 化学的及び物理的性質
名前と識別子
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- 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3,3-dimethylbutanoic acid
- 2171555-49-8
- EN300-1507891
- 2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3,3-dimethylbutanoic acid
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- インチ: 1S/C27H34N2O5/c1-17(24(30)29-23(25(31)32)27(2,3)4)10-9-15-28-26(33)34-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22-23H,9-10,15-16H2,1-4H3,(H,28,33)(H,29,30)(H,31,32)
- InChIKey: GGNGGIZLPMSHRV-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCCC(C)C(NC(C(=O)O)C(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 466.24677219g/mol
- どういたいしつりょう: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 11
- 複雑さ: 696
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 105Ų
2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3,3-dimethylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1507891-100mg |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3,3-dimethylbutanoic acid |
2171555-49-8 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1507891-500mg |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3,3-dimethylbutanoic acid |
2171555-49-8 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1507891-5000mg |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3,3-dimethylbutanoic acid |
2171555-49-8 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1507891-1.0g |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3,3-dimethylbutanoic acid |
2171555-49-8 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1507891-250mg |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3,3-dimethylbutanoic acid |
2171555-49-8 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1507891-1000mg |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3,3-dimethylbutanoic acid |
2171555-49-8 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1507891-2500mg |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3,3-dimethylbutanoic acid |
2171555-49-8 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1507891-10000mg |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3,3-dimethylbutanoic acid |
2171555-49-8 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1507891-50mg |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3,3-dimethylbutanoic acid |
2171555-49-8 | 50mg |
$2829.0 | 2023-09-27 |
2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3,3-dimethylbutanoic acid 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3,3-dimethylbutanoic acidに関する追加情報
Introduction to 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3,3-dimethylbutanoic Acid (CAS No. 2171555-49-8)
2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3,3-dimethylbutanoic acid is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2171555-49-8, represents a complex molecular structure that combines various functional groups, making it a promising candidate for further research and development in drug discovery and therapeutic applications.
The molecular formula of this compound is C23H33N2O4, which highlights its intricate composition. The presence of the (9H-fluoren-9-yl)methoxycarbonyl group and the amide functionalities suggests potential biological activities that are often explored in medicinal chemistry. Specifically, the fluorene moiety is known for its stability and ability to enhance the solubility and bioavailability of pharmaceutical compounds, while the amide bonds are crucial for the formation of stable and active drug molecules.
In recent years, there has been a growing interest in the development of novel compounds that incorporate fluorene derivatives due to their unique chemical properties. The fluorene ring system is particularly valued for its rigidity and planarity, which can contribute to the binding affinity of drug candidates to biological targets. Additionally, the methoxycarbonyl group serves as a protecting group for amino acids during synthetic processes, ensuring high yields and purity in pharmaceutical manufacturing.
The structure of 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3,3-dimethylbutanoic acid also includes alkyl chains such as 2-methylpentanamido and 3,3-dimethylbutanoic acid. These components contribute to the overall hydrophobicity and stability of the compound, which are essential characteristics for effective drug candidates. The combination of these functional groups makes this compound a versatile building block for designing new therapeutic agents.
Recent studies have demonstrated the potential of fluorene-based compounds in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. For instance, derivatives of fluorene have been shown to exhibit potent inhibitory effects on certain enzymes and receptors involved in disease pathways. The amine functionality in this compound also opens up possibilities for further derivatization, allowing chemists to tailor its properties for specific biological targets.
The synthesis of 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3,3-dimethylbutanoic acid involves multiple steps that require precise control over reaction conditions. The use of protecting groups such as the methoxycarbonyl moiety is critical to prevent unwanted side reactions during synthesis. Advanced techniques in organic chemistry, including palladium-catalyzed cross-coupling reactions and automated synthesis platforms, have been employed to achieve high yields and purity.
In terms of pharmacological activity, preliminary studies suggest that this compound may have potential applications as an intermediate in the synthesis of more complex drug molecules. Its structural features could make it useful in developing novel therapeutics targeting specific diseases. Additionally, the stability and solubility provided by the fluorene ring system could enhance its suitability for formulation into oral or injectable drugs.
The field of medicinal chemistry continues to evolve with advancements in computational methods and high-throughput screening technologies. These tools enable researchers to rapidly evaluate the biological activity of new compounds like 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3,3-dimethylbutanoic acid (CAS No. 2171555-49-8). By integrating structural biology insights with machine learning algorithms, scientists can predict how different molecular modifications will affect a compound's efficacy and safety profiles.
The future prospects for this compound are promising, with ongoing research aimed at optimizing its synthetic routes and exploring its pharmacological potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further innovation in this area. As new data emerges from preclinical studies, it will be crucial to assess how these findings translate into clinical applications that benefit patients worldwide.
In conclusion, 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3,3-dimethylbutanoic acid represents an exciting advancement in pharmaceutical chemistry. Its unique structural features make it a valuable candidate for drug development across multiple therapeutic areas. With continued research and development efforts focused on optimizing its properties and exploring its biological activity profiles further insights into its potential applications will emerge over time.
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